An In-depth Technical Guide to 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride. As a molecule of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics is paramount for its effective utilization in research and development. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, analytical characterization, safety considerations, and potential applications, offering a holistic perspective for the scientific community.
Chemical Identity and Structure
6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a heterocyclic compound featuring a pyridin-3-yloxy moiety attached to a pyridin-3-amine core, supplied as its hydrochloride salt. The presence of two pyridine rings and an amino group makes it a valuable scaffold in the design of novel bioactive molecules.
Table 1: Chemical Identity of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride
| Identifier | Value |
| CAS Number | 1423024-57-0 |
| Molecular Formula | C₁₀H₁₀ClN₃O |
| Molecular Weight | 223.66 g/mol |
| Chemical Structure | dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2800156&t=l"]; "6-(pyridin-3-yloxy)pyridin-3-amine"; } Figure 1: 2D structure of the free base. |
| SMILES | Nc1ccc(Oc2cccnc2)nc1.[H]Cl |
Physicochemical Properties
Precise experimental data for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is not extensively available in the public domain. However, based on the properties of analogous aminophenoxypyridine and aminopyridine hydrochloride compounds, the following properties can be predicted. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Comments |
| Melting Point | > 200 °C (with decomposition) | Hydrochloride salts of aromatic amines often have high melting points. |
| Boiling Point | Not applicable (decomposes) | Expected to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | The hydrochloride salt and the polar functional groups suggest good solubility in polar protic and aprotic solvents. |
| pKa | Two pKa values are expected: one for the pyridinium ion (around 5-6) and one for the anilinium ion (around 3-4). | Based on the pKa values of pyridine and aniline derivatives. |
| logP (predicted) | ~1.0 (for the free base) | Calculated based on the structure of the free base, 6-(pyridin-3-yloxy)pyridin-3-amine[1]. |
Synthesis and Purification
A plausible and efficient synthesis of 6-(Pyridin-3-yloxy)pyridin-3-amine involves a nucleophilic aromatic substitution (SNA) reaction. This common and reliable method in medicinal chemistry is well-suited for coupling an alcohol with an activated heteroaryl halide.
Proposed Synthesis Workflow
The synthesis can be conceptualized as the reaction between 3-hydroxypyridine and 6-chloropyridin-3-amine, followed by salt formation.
Caption: Proposed synthesis workflow for 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride.
Detailed Experimental Protocol
Reaction:
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To a solution of 3-hydroxypyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (t-BuOK, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium or potassium salt of 3-hydroxypyridine.
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Add 6-chloropyridin-3-amine (1.0 eq) to the reaction mixture.
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Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight. The choice of a copper or palladium catalyst is sometimes employed in similar reactions to facilitate the coupling[2].
Work-up and Purification:
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After completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude free base, 6-(Pyridin-3-yloxy)pyridin-3-amine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or methanolic HCl dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride as a solid.
Analytical Characterization
The structural confirmation of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride would be achieved through a combination of spectroscopic techniques. Below are the expected key features of the spectra based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on both pyridine rings are expected to appear in the δ 7.0-8.5 ppm region. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The protonation by HCl will lead to a downfield shift of the pyridine ring protons and the appearance of a broad N-H proton signal. |
| ¹³C NMR | Aromatic carbons would appear in the δ 110-160 ppm range. The carbon atom attached to the ether oxygen (C-O) and the carbon atom attached to the amino group (C-N) would have distinct chemical shifts. |
| Mass Spectrometry (MS) | For the free base, the expected [M+H]⁺ ion would be at m/z 188.08. |
| Infrared (IR) Spectroscopy | - N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region[3]. - C-O-C stretching: Aromatic ether C-O stretching is expected around 1200-1250 cm⁻¹. - C=N and C=C stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. - N-H bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹[3]. |
Safety and Handling
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Potential Hazards: Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation[4][5].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Applications in Drug Discovery and Development
The 6-(pyridin-3-yloxy)pyridin-3-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a common feature in many FDA-approved drugs due to its ability to participate in hydrogen bonding and other molecular interactions.
Rationale for its use as a Molecular Scaffold
Caption: Key molecular features contributing to the utility of the scaffold in drug design.
The combination of two pyridine rings and a primary amine offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ether linkage provides rotational flexibility, which can be advantageous for optimal binding to a target protein.
Potential Therapeutic Areas
Derivatives of aminopyridines and related heterocyclic structures have been investigated for a wide range of therapeutic applications, including but not limited to:
-
Oncology: As kinase inhibitors.
-
Infectious Diseases: As antibacterial or antiviral agents.
-
Neuroscience: For the treatment of neurodegenerative diseases.
The specific biological activity of 6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride would need to be determined through biological screening and further derivatization studies.
Conclusion
6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride is a chemical entity with significant potential as a building block in drug discovery. While detailed experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Its structural features make it an attractive starting point for the development of novel therapeutic agents across various disease areas. Further research into its specific biological activities is warranted to fully explore its potential.
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